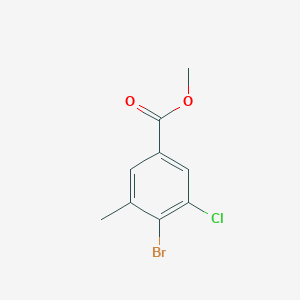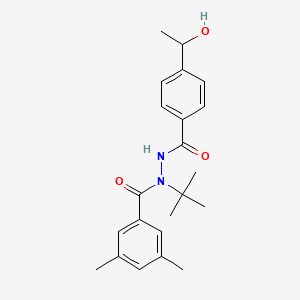
Tebufenozide-1-hydroxyethyl
説明
Tebufenozide-1-hydroxyethyl (Tebufenozide-1-OHE) is a synthetic insecticide that is used for controlling a wide range of insect pests. It has a broad spectrum of activity, including control of flies, mosquitoes, cockroaches, beetles, and mites. It is a member of the benzoylurea class of insecticides and acts by inhibiting chitin synthesis. Tebufenozide-1-OHE has been widely used in pest control programs around the world and has been shown to be effective in controlling a variety of insect pests.
科学的研究の応用
Mechanism of Action and Efficacy in Pest Management
Tebufenozide's action mechanism is similar to that of natural molting hormones in insects, making it a potent agent against pest populations. It acts as an ecdysone agonist, causing premature and lethal molting in target species while showing low toxicity to non-target organisms. The structure-activity relationship study of tebufenozide and its analogs in the rice stem borer's integument system has provided insights into the specific configurations that enhance its molting hormonal activity, offering a pathway to developing more effective pest control agents (Nakagawa et al., 2000).
Environmental Impact and Non-Target Species Effects
The environmental persistence and non-target effects of tebufenozide have been studied, revealing its relatively safe profile for mammals and invertebrates but noting its impact on non-target arthropod species. For instance, the exposure of the non-target soil collembolan species to tebufenozide highlighted the need for ecotoxicoproteomic approaches to measure the cryptic effects of such compounds at low concentrations, demonstrating its subtle but significant impacts on non-target species' reproduction and development rates (Yun-Sik Lee et al., 2018).
Metabolism and Degradation Studies
Investigations into tebufenozide's metabolism and degradation in human in vitro hepatic microsomes and under field conditions have provided critical insights into its environmental fate. These studies have shown that tebufenozide does not appear to produce toxic aromatic amine metabolites in human in vitro hepatic microsomes, suggesting a detoxification process rather than activation, which aligns with its low toxicity profile (K. Abass, 2016). Additionally, dissipation and metabolism research in cabbage and soil under open field conditions in South China have documented the compound's degradation pathway, offering essential data for its safe use in agricultural practices (Jielang Liu et al., 2016).
特性
IUPAC Name |
N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14-11-15(2)13-19(12-14)21(27)24(22(4,5)6)23-20(26)18-9-7-17(8-10-18)16(3)25/h7-13,16,25H,1-6H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGYYPMIBMOCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tebufenozide-1-hydroxyethyl | |
CAS RN |
163860-36-4 | |
| Record name | RH-1788 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163860364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



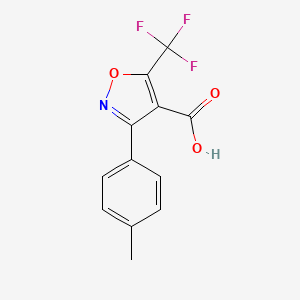

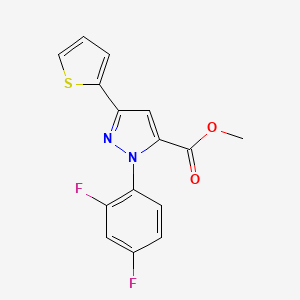
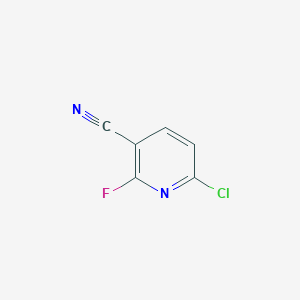
![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)
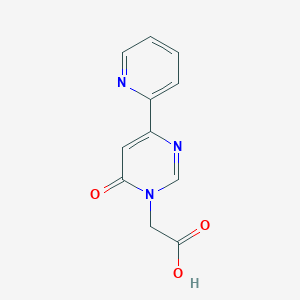
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)

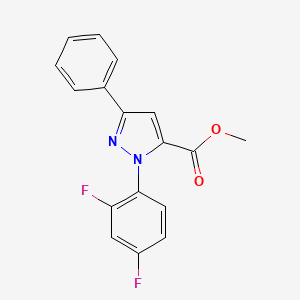
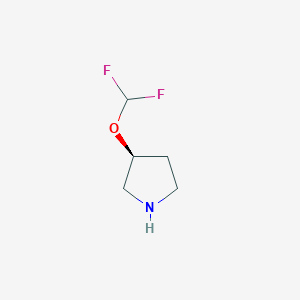
![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)
